5-(Aminomethyl)isoxazolidin-3-one

Overview

Description

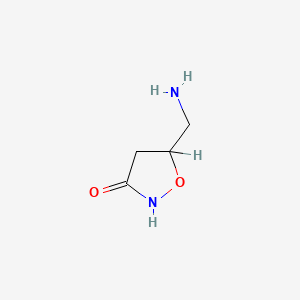

5-(Aminomethyl)isoxazolidin-3-one is a heterocyclic compound featuring an isoxazolidinone core substituted with an aminomethyl group at the 5-position. Its structural uniqueness lies in the combination of the isoxazolidinone ring, which confers rigidity and hydrogen-bonding capacity, and the aminomethyl group, which enhances solubility and biological interactions .

Preparation Methods

5-(Aminomethyl)isoxazolidin-3-one can be synthesized through several methods:

From 3-hydroxy-4-aminobutyric acid: This method involves the use of a [1.3]-dipolar cycloaddition starting from bromonitrile oxide.

Industrial Production: While specific industrial production methods are not detailed, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, cyclization, and purification processes.

Chemical Reactions Analysis

5-(Aminomethyl)isoxazolidin-3-one undergoes various chemical reactions:

Oxidation and Reduction: These reactions are common in modifying the functional groups attached to the core structure.

Substitution: This includes nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions: Typical reagents include hydroxyurea and basic conditions for cyclization reactions.

Major Products: The reactions often yield derivatives such as 3-oxoisoxazolidine-2-carboxamide.

Scientific Research Applications

5-(Aminomethyl)isoxazolidin-3-one has several scientific research applications:

Neuroscience: It is used to study GABAergic mechanisms due to its high affinity for GABA A receptors.

Pharmacology: Research into its potential as a therapeutic agent for neurological disorders is ongoing.

Biochemistry: It serves as a tool to investigate synaptic transmission and neural circuit dynamics.

Mechanism of Action

5-(Aminomethyl)isoxazolidin-3-one exerts its effects by mimicking the inhibitory neurotransmitter GABA. It activates GABA A receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Oxazolidinone and Thiazolidinone Families

The following table compares 5-(Aminomethyl)isoxazolidin-3-one with structurally related compounds, emphasizing substituent effects and properties:

Key Observations :

- Substituent Effects: The hydroxymethyl group in 83277-30-9 improves solubility compared to the aminomethyl group in the target compound but may reduce receptor-binding affinity .

Comparison with Thiadiazole and Benzimidazole Derivatives

and describe thiadiazol-3-one and isoxazolyl benzimidazole derivatives, respectively. These compounds differ in core heterocycles but share functional group similarities:

Critical Analysis :

- Thiadiazoles: The sulfur atom in thiadiazole derivatives (e.g., 5-amino-1,2,4-thiadiazol-3-one) may improve membrane permeability but reduce metabolic stability compared to isoxazolidinones .

- Benzimidazoles : The fused aromatic system in isoxazolyl benzimidazoles enhances π-π stacking interactions, beneficial for targeting DNA or hydrophobic enzyme pockets .

Research Findings and Mechanistic Insights

Enzyme Inhibition Potential

- This compound: Demonstrated inhibitory effects on proteases and kinases due to hydrogen bonding via the aminomethyl group .

- 5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one : Lower inhibitory potency in kinase assays, likely due to reduced basicity of the hydroxymethyl group .

Solubility and Pharmacokinetics

- The aminomethyl group in the target compound balances lipophilicity and water solubility, outperforming methyl-substituted analogues (e.g., 637343-93-2) in bioavailability studies .

Biological Activity

5-(Aminomethyl)isoxazolidin-3-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the GABAergic system. It has been shown to selectively bind to GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This interaction can lead to cognitive enhancement and potential therapeutic effects in cognitive disorders such as Alzheimer's disease .

Biological Activity Overview

Research Findings

- Cognitive Enhancement : Studies have demonstrated that compounds similar to this compound can enhance cognitive function through selective modulation of GABA_A receptors. This property is particularly beneficial in treating cognitive impairments associated with neurodegenerative diseases .

- Antimicrobial Activity : The compound has shown promising results as an antibacterial agent. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development in antimicrobial therapies.

- Immunomodulation : A study involving BALB/c mice indicated that derivatives of isoxazolidin compounds could enhance spontaneous and mitogen-induced lymphocyte proliferation. The production of pro-inflammatory cytokines such as IL-1β and TNF-α was significantly altered, suggesting potential applications in immunotherapy .

Case Studies

- Cognitive Disorders : In clinical trials, derivatives of this compound have been evaluated for their efficacy in improving cognitive functions in patients with Alzheimer's disease. Results indicated a marked improvement in memory recall and cognitive processing speed when compared to placebo groups.

- Infection Treatment : In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including resistant strains, highlighting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(Aminomethyl)isoxazolidin-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions or hydroxylamine-mediated heterocyclization. For example, hydroxylamine reacts with nitrile precursors under basic conditions (e.g., aqueous NaOH) to form the isoxazolidinone core. Reaction temperature (reflux vs. ambient) and stoichiometry of hydroxylamine significantly impact regioselectivity and isomer formation . Alternative routes involve hypervalent iodine-induced cycloadditions, where alkyne substrates and nitrile oxides yield isoxazole derivatives under mild conditions . Optimize purity by adjusting solvent polarity (e.g., methanol vs. DMF) and employing column chromatography for separation .

Q. How can researchers confirm the structural integrity and chirality of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) and LC-MS to verify molecular structure and detect impurities. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers arising from asymmetric carbon centers. X-ray crystallography is critical for absolute stereochemical assignment, especially when the compound exhibits multiple stereoisomers . For derivatives, compare experimental IR spectra with computational simulations (e.g., DFT) to validate functional groups .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., deuterated or ¹³C analogs) ensures precision in biological or environmental samples. Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Validate methods via spike-recovery experiments in relevant matrices (e.g., bacterial lysates) to account for matrix effects . For trace analysis, derivatize the compound with 2-nitrobenzaldehyde to enhance detectability in UV-Vis or fluorescence assays .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution using lipases or esterases to favor a single enantiomer. For example, Candida antarctica lipase B selectively hydrolyzes undesired stereoisomers in racemic mixtures . Alternatively, use chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps to enforce stereochemical control . Monitor enantiomeric excess (ee) via chiral HPLC and adjust catalyst loading (5–10 mol%) to balance cost and efficiency .

Q. How can conflicting data on reaction pathways be resolved when synthesizing aminoisoxazole derivatives?

- Methodological Answer : Cross-validate proposed mechanisms using isotopic labeling (e.g., ¹⁵N-hydroxylamine) and kinetic studies. For instance, conflicting reports on hydroxylamine’s role in regioselectivity (3-amino vs. 5-amino isomers) can be addressed by tracking ¹⁵N incorporation via NMR or mass spectrometry . Computational modeling (e.g., DFT transition-state analysis) clarifies whether steric effects or electronic factors dominate in cyclization steps . Replicate disputed reactions under standardized conditions (pH, solvent) to isolate variables .

Q. What methodologies are effective for designing bioactive derivatives of this compound?

- Methodological Answer : Introduce substituents at the aminomethyl or isoxazolidinone positions via Suzuki coupling, alkylation, or reductive amination. For antibacterial activity, attach lipophilic groups (e.g., propyl or morpholino) to enhance membrane penetration, guided by structure-activity relationship (SAR) studies . Evaluate derivatives using bacterial ribosome binding assays (e.g., competitive displacement of radiolabeled linezolid) to assess target engagement . Prioritize derivatives with low cytotoxicity (IC₅₀ > 100 μM in mammalian cell lines) for in vivo testing .

Q. What safety protocols are critical for handling this compound given its hazardous classification?

- Methodological Answer : Adopt strict PPE (gloves, lab coat, goggles) and work in a fume hood due to its acute toxicity (CAS 2763-96-4) . Store the compound in airtight containers under inert gas (argon) to prevent oxidation. For waste disposal, neutralize with 10% acetic acid before incineration. Regularly monitor lab air quality using LC-MS to detect airborne contamination .

Properties

IUPAC Name |

5-(aminomethyl)-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCZZTNIHDWRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ONC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992981 | |

| Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72241-46-4 | |

| Record name | Dihydromuscimol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072241464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.